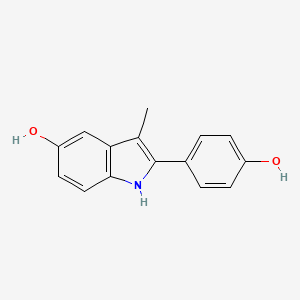

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol, commonly known as Indoxyl, is a naturally occurring compound found in various plants and animals. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.

Applications De Recherche Scientifique

Enzyme Inhibition

The compound could potentially be used in the inhibition of key-digestive enzymes like α-amylase and α-glucosidase . This is particularly relevant in the treatment of diabetes mellitus, where regulation of carbohydrate hydrolysis is used to control hyperglycemia .

Antibacterial Activity

The compound may have antibacterial properties . In a study, a similar compound showed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22 .

Sensor Development

The compound could be used in the development of electrochemical sensors . For instance, a similar compound was used to develop a sensor for the detection of iodide anions .

Drug Discovery

The compound could be used in drug discovery, particularly in the search for new antimicrobial compounds . Coordination compounds based on hybrid heterocyclic ligands represent promising molecules for the discovery of novel antimicrobial drugs .

Computational Simulation

The compound could be used in computational simulations to understand its interaction with enzymes . This could provide insights into the mechanism of enzyme inhibition .

Fluorescence Spectroscopy

The compound could be used in fluorescence spectroscopy studies . This could help in understanding the interaction of the compound with enzymes and its influence on enzyme activity .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDYZLJXRSMAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol | |

Q & A

Q1: What is known about the formulation of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol to enhance its properties?

A1: Research indicates that 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol, the main component of bazedoxifene, can be formulated with lactic acid to create a crystalline compound. [] This specific formulation, with a molar ratio of the compound to lactic acid ranging from 1:0.9 to 1:1.1, is detailed in patent literature. [] This suggests that lactic acid may play a role in enhancing the compound's stability, solubility, or other physicochemical properties relevant for pharmaceutical applications.

Q2: Has 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol been investigated in the context of human metabolism?

A2: Yes, studies have explored the bioactivation of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol using in vitro models. Specifically, researchers have investigated its metabolism when exposed to human liver microsomes. [] These microsomes contain enzymes crucial for drug metabolism, offering insights into how this compound might be processed within the human body.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)

![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)